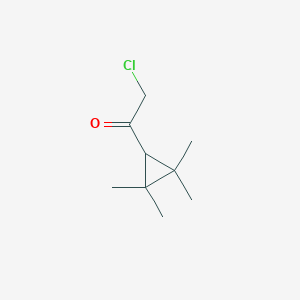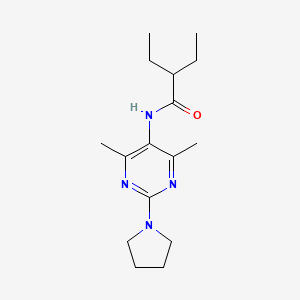
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. DMPP is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a subtype of the nicotinic acetylcholine receptor family. This receptor plays a crucial role in various physiological and pathological processes, including cognition, inflammation, and neurodegeneration.
Wissenschaftliche Forschungsanwendungen
Importance of Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including compounds structurally related to N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide, have significant importance in medicinal and pharmaceutical industries. These compounds are explored for their broad synthetic applications and bioavailability. Research has shown that pyrimidine scaffolds, due to their structural flexibility and bioactivity, serve as key precursors for developing various therapeutic agents. The versatility of pyrimidine derivatives is further enhanced by employing hybrid catalysts in their synthesis, allowing for the creation of a wide range of bioactive molecules (Parmar, Vala, & Patel, 2023).
Pyrimidine-Based Optical Sensors
Advancements in the field of optical sensors have benefited from the incorporation of pyrimidine derivatives. These compounds, known for their ability to form coordination as well as hydrogen bonds, are utilized as exquisite sensing materials. They offer a range of biological and medicinal applications beyond their sensing capabilities. The development of pyrimidine-based optical sensors highlights the compound's versatility and its potential in creating sensitive and selective detection systems (Jindal & Kaur, 2021).
Pyrimidine Derivatives in Drug Development
The role of pyrimidine derivatives extends to drug development, where they exhibit a wide spectrum of pharmacological activities. These activities include antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic effects. The structural diversity of pyrimidine compounds allows for the exploration of new biologically active compounds, serving as a promising scaffold for the development of new medications. The comprehensive review of pyrimidine derivatives underscores their medicinal potential and opens avenues for further research in pharmacological applications (Chiriapkin, 2022).
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-5-13(6-2)15(21)19-14-11(3)17-16(18-12(14)4)20-9-7-8-10-20/h13H,5-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYVMYHKARGBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(N=C(N=C1C)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one](/img/structure/B2709772.png)
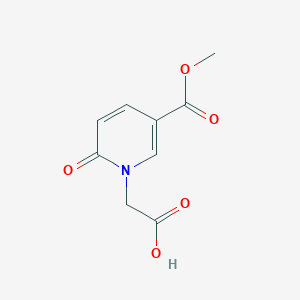
![4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide](/img/structure/B2709776.png)
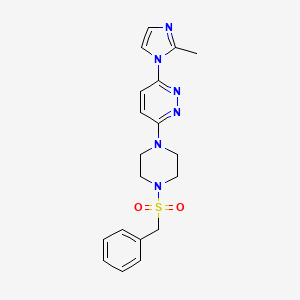
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)
![3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2709781.png)
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 4-fluorobenzoate](/img/structure/B2709782.png)
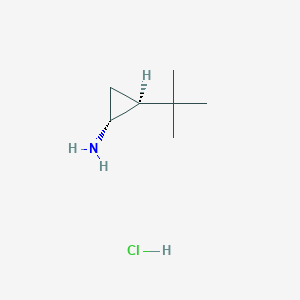
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)
![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2709790.png)

![3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2709795.png)
